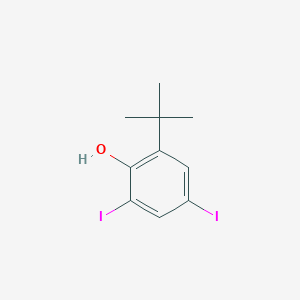

2-(Tert-butyl)-4,6-diiodophenol

Vue d'ensemble

Description

Phenols are aromatic compounds that contain a hydroxyl group directly bonded to a carbon atom in the aromatic ring . The compound you mentioned, “2-(Tert-butyl)-4,6-diiodophenol”, would be a type of phenol that has a tert-butyl group and two iodine atoms attached to the aromatic ring.

Synthesis Analysis

The synthesis of similar compounds often involves electrophilic aromatic substitution reactions . For example, tert-butylphenols can be synthesized by reacting phenol with isobutene in the presence of an acid catalyst .Molecular Structure Analysis

The molecular structure of phenols involves a hydroxyl group (-OH) attached to a carbon atom in an aromatic ring. The presence of the tert-butyl group and iodine atoms would alter the properties of the phenol, potentially affecting its reactivity, polarity, and other physical and chemical properties .Chemical Reactions Analysis

Phenols are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution, oxidation, and reactions with bases . The tert-butyl group and iodine atoms on the phenol ring could influence the rates and outcomes of these reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Phenols, for example, are typically solid at room temperature, and they have higher boiling points than similar-sized alcohols due to stronger intermolecular hydrogen bonding .Applications De Recherche Scientifique

Electrochemical Reactivity

- Electrochemical Reactivity with Superoxide Anion Radical: Bulky phenols like 2,6-di-tert-butyl-4-methylphenol and related compounds have been evaluated for their reactivity with superoxide anion radicals. This research involves electrochemical methods like cyclic voltammetry and square wave voltammetry. These compounds demonstrate the ability to reduce the anodic current intensity associated with O2 - oxidation into O2, indicating their effectiveness as radical quenchers (Zabik, Anwar, Ziu, & Martic-Milne, 2019).

Antioxidant Activity

- Role of Intramolecular Hydrogen Bonding in Antioxidant Activity: Kinetic and thermodynamic studies on bisphenols like 2,2'-methylenebis(6-tert-butyl-4-methylphenol) have shown significant antioxidant activities. These studies highlight the role of reduced steric crowding around the hydroxyl group and the stabilization of the aryl radical through intramolecular hydrogen bonding (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).

Applications in Electrical Insulation

- Antioxidant Content in Transformer Oil: 2,6-Di-tert-butyl-4-methylphenol (BHT), a compound similar in structure to 2-(Tert-butyl)-4,6-diiodophenol, is widely used as an antioxidant in transformer oil. Research has been conducted using electrochemical techniques to establish a new method for determining BHT in transformer oil (Zhou, Bing, Tao, & Song, 2012).

Environmental and Human Exposure

- Occurrence, Exposure, and Toxicity: Synthetic phenolic antioxidants, like 2,6-di-tert-butyl-4-methylphenol, have been studied for their environmental occurrence, human exposure, and toxicity. These compounds are used in various products and have been detected in different environmental matrices and human tissues. Their toxicity includes potential hepatic toxicity and endocrine-disrupting effects (Liu & Mabury, 2020).

Polymer Stabilization

- Thermal Stabilization of Polymers: Compounds like 2- tert -Butyl-6-(3- tert -butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, which share structural similarities with 2-(Tert-butyl)-4,6-diiodophenol, have been shown to effectively stabilize polymers against thermaldegradation. This stabilization is particularly effective under oxygen-deficient atmospheres. Research has also indicated that these compounds have resistance to oxidative discoloration (Yachigo, Ida, Sasaki, Inoue, & Tanaka, 1993).

Antiviral Applications

- Synthesis and Antiviral Activity of Derivatives: Aminophenol derivatives, such as 4,6-Di-(tert-butyl)-2-aminophenol, have shown promising results in treating viral pathologies. Some synthesized compounds in this category exhibited significant anti-HSV activity. This highlights the potential of antioxidants in the treatment of viral infections (Shadyro, Sorokin, Ksendzova, Nikolaeva, Pavlova, Savinova, & Boreko, 2002).

Selective Electrochemical Oxidation

- Selective Electrochemical vs Chemical Oxidation: The electrochemical oxidation of tert-butylated phenols, including compounds structurally related to 2-(Tert-butyl)-4,6-diiodophenol, has been studied. This research is vital for understanding the chemical and electrochemical processes involved in the oxidation of these compounds (Zabik, Virca, McCormick, & Martic-Milne, 2016).

Intramolecular Interactions

- Intramolecular Interactions in Antiviral Derivatives: Studies on 4,6-di-tert-butyl-2-aminophenol derivatives have used FTIR spectroscopy to examine intramolecular interactions. These studies provide insights into how these interactions affect antiviral activity and the course of radiation-induced reactions (Belkov, Ksendzova, Polozov, Skornyakov, Sorokin, Tolstorozhev, & Shadyro, 2009).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-tert-butyl-4,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12I2O/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWFFORDEDWHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437923 | |

| Record name | 2-tert-Butyl-4,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butyl)-4,6-diiodophenol | |

CAS RN |

60803-26-1 | |

| Record name | 2-tert-Butyl-4,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)

![1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B1311783.png)